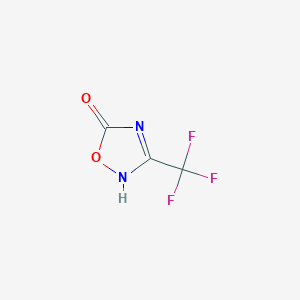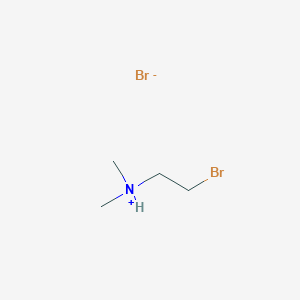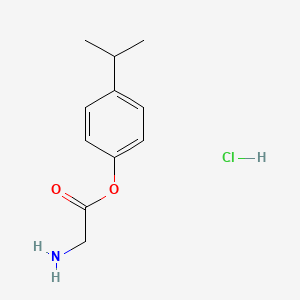![molecular formula C10H10N4O3 B7885348 2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B7885348.png)
2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is a chemical compound with the molecular formula C10H10N4O3. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an acetic acid moiety and a phenoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives with alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxymethyl derivatives.
Scientific Research Applications
2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of advanced materials such as polymers and coatings with enhanced properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The phenoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparison with Similar Compounds
Similar Compounds
2-[5-(phenoxymethyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid: A structural isomer with similar properties but different reactivity.
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole: A related compound with a different heterocyclic ring, used in similar applications.
Uniqueness
2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is unique due to its specific combination of the tetrazole ring and phenoxymethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(phenoxymethyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-10(16)6-14-9(11-12-13-14)7-17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWPIDPXLUIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7885298.png)
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7885301.png)






![Ethyl 2-[2-(2-bromoacetyl)phenoxy]acetate](/img/structure/B7885370.png)
